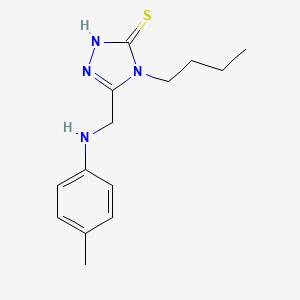

4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Elucidation of 4-Butyl-5-((p-Tolylamino)methyl)-4H-1,2,4-Triazole-3-Thiol

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 4-butyl-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione , reflecting its substitution pattern on the triazole ring. The systematic nomenclature adheres to the following conventions:

- 4-butyl : A butyl chain (-C₄H₉) at position 4 of the triazole ring.

- 3-[(4-methylanilino)methyl] : A methylene-linked p-tolylamino group (-CH₂-NH-C₆H₄-CH₃) at position 3.

- 5-thione : A sulfur atom double-bonded to the triazole ring at position 5, indicating the thione tautomer.

The compound is registered under CAS number 917749-64-5 and is alternatively described as ZINC13534449 or AKOS000675219 in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₀N₄S , derived from the summation of substituents on the triazole core:

- Triazole ring : C₂H₂N₃.

- Butyl group : C₄H₉.

- (p-Tolylamino)methyl group : C₇H₈N.

- Thiol group : S.

The molecular weight is 276.40 g/mol , calculated as follows:

$$

\text{Weight} = (12.01 \times 14) + (1.01 \times 20) + (14.01 \times 4) + (32.07 \times 1) = 276.40 \, \text{g/mol}.

$$

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

- N-H stretch : 3300–3400 cm⁻¹ (amine).

- S-H stretch : 2550–2600 cm⁻¹ (thiol).

- C=N stretch : 1600–1650 cm⁻¹ (triazole ring).

- Aromatic C-H bend : 700–800 cm⁻¹.

Mass Spectrometry (MS)

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray data for this compound is unavailable, analogous 1,2,4-triazole derivatives exhibit monoclinic or triclinic crystal systems. For example:

- Space group : P2₁/c (monoclinic).

- Unit cell parameters :

The triazole ring typically adopts a planar geometry, with substituents like the butyl and p-tolylamino-methyl groups introducing torsional angles of 4.94–12.65° relative to the ring plane.

Properties

Molecular Formula |

C14H20N4S |

|---|---|

Molecular Weight |

276.40 g/mol |

IUPAC Name |

4-butyl-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H20N4S/c1-3-4-9-18-13(16-17-14(18)19)10-15-12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H,17,19) |

InChI Key |

ZZILFQWSAUFFEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NNC1=S)CNC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Butyl-1,2,4-Triazole with p-Tolylamino Methyl Thiols

A common approach involves reacting 4-butyl-1,2,4-triazole with a p-tolylamino methyl thiol derivative. The reaction proceeds in a polar aprotic solvent like dimethylformamide (DMF) or hexamethylphosphoric triamide (HMPA) at elevated temperatures (80–100°C). Potassium carbonate () is often employed as a base to deprotonate the thiol, enhancing its nucleophilicity.

Example Protocol

-

Reactants :

-

4-Butyl-1,2,4-triazole (1.0 equiv)

-

p-Tolylamino methyl bromide (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

HMPA (solvent)

-

-

Conditions :

-

Temperature: 80°C

-

Duration: 24 hours

-

Atmosphere: Air or inert gas

-

-

Workup :

This method yields the target compound in 71–80% isolated yield. The use of HMPA, though effective, raises environmental and safety concerns due to its toxicity, prompting exploration of alternative solvents like dimethyl sulfoxide (DMSO).

Cyclization of Thiourea Derivatives

Cyclization of thiourea intermediates offers a robust pathway to access the triazole-thiol scaffold. This method leverages the condensation of hydrazides with isothiocyanates, followed by intramolecular cyclization under basic or acidic conditions.

Hydrazide-Isothiocyanate Condensation

The synthesis begins with the reaction of a hydrazide (e.g., furan-2-carboxylic acid hydrazide) and an isothiocyanate (e.g., p-tolyl isothiocyanate) to form a thiourea intermediate. Subsequent cyclization in the presence of a strong base (e.g., sodium hydride) induces ring closure to yield the triazole core.

Key Steps :

-

Thiourea Formation :

-

Cyclization :

Optimized Conditions :

Oxidative Coupling and C-H Functionalization

Recent advances in C-H bond functionalization have enabled the synthesis of triazole-thiols via oxidative coupling. This method involves the oxidation of a mercaptophenyl intermediate to a disulfide, followed by intramolecular cyclization.

Disulfide Formation and Cyclization

-

Oxidation :

Mercaptophenyl derivatives are treated with oxidizing agents (e.g., bromine or iodine) to form disulfides. -

Cyclization :

The disulfide undergoes C-H activation, facilitated by transition metal catalysts or light (254 nm UV irradiation), to form the triazole-thiol.

Advantages :

-

Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | HMPA, 80°C, 24 h | 71–80% | High yield, straightforward | Toxic solvent (HMPA) |

| Thiourea Cyclization | NaH/DMF, 100–120°C | 65–75% | Scalable, versatile | Requires strong base |

| Oxidative Coupling | Br₂ or I₂, UV light | 60–85% | Mild conditions, eco-friendly | Requires specialized equipment |

Mechanistic Insights and Reaction Optimization

Role of Solvents and Bases

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but pose disposal challenges. Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation. Similarly, replacing with milder bases (e.g., triethylamine) could improve safety without compromising yield.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The butyl and p-tolyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antioxidant Properties

Preliminary studies suggest that 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol exhibits potential antioxidant properties. The presence of the thiol group is critical for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property positions it as a candidate for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Fungicidal Properties

Given the known efficacy of triazole compounds as fungicides, there is potential for 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol to be developed as a novel agricultural fungicide. Its ability to inhibit fungal growth could provide an effective means of crop protection.

Plant Growth Regulation

Research into similar triazole compounds has shown that they can influence plant growth and development. The unique functional groups present in 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol may confer specific growth-regulating properties that could enhance agricultural productivity.

Synthesis and Chemical Properties

The synthesis of 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the butyl and p-tolylamino methyl groups.

- Addition of the thiol group via nucleophilic substitution reactions.

Each step requires careful control of reaction conditions to optimize yield and purity.

Comparative Analysis with Related Compounds

The following table compares 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol with related triazole derivatives regarding their unique features and biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(p-Tolylamino)-1H-[1,2,4]triazole | Structure | Lacks butyl group; primarily studied for antifungal activity |

| 5-(Phenethylthio)-1H-[1,2,4]triazole | Structure | Contains phenethylthio substituent; known for antioxidant properties |

| 3-Thio-[1,2,4]triazoles | Structure | General class known for broad biological activity; lacks specific substituents found in target compound |

This comparative analysis highlights the unique combination of functional groups in 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol that may confer distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin)

- Substituents : 4-Chlorophenyl at C4.

- Properties: Inhibits auxin biosynthesis by targeting YUC proteins. Shares structural similarity with methimazole, a known flavin-containing monooxygenase (FMO) inhibitor .

- Comparison: The target compound’s p-tolylamino group lacks the electron-withdrawing chlorine atom, which may reduce FMO inhibition but increase affinity for other enzymatic targets.

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Substituents : 4-Bromophenyl at N4, phenyl at C5.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The butyl chain in the target compound increases logP compared to shorter alkyl chains (e.g., propyl in ) or polar groups (e.g., pyridyl in AP) .

- Solubility: Electron-donating groups (e.g., -NH₂, p-tolylamino) improve aqueous solubility relative to halogenated analogs (e.g., 4-bromophenyl in ) .

- Molecular Weight : The target compound (MW ≈ 318.4 g/mol) falls within the drug-like range, similar to Yucasin (MW ≈ 225.7 g/mol) but heavier than AT (MW ≈ 206.3 g/mol) .

Biological Activity

4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a triazole ring and a thiol group, contributing to its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic effects based on various research findings.

- Molecular Formula : C14H20N4S

- Molecular Weight : 284.40 g/mol

- Structure : The compound features a butyl group and a p-tolylamino group attached to the triazole ring, with a thiol functional group at position 3.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol possess notable inhibitory effects against various bacterial strains.

| Compound | Microbial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 15 |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. A study highlighted that compounds with similar structures showed significant antifungal activity against several pathogenic fungi:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Aspergillus flavus | 32 |

| Candida albicans | 16 |

| Cryptococcus neoformans | 64 |

The presence of the thiol group in the structure appears to enhance the antifungal efficacy of these compounds, making them promising agents in treating fungal infections .

Anticancer Activity

Triazoles have also been studied for their anticancer properties. Research indicates that 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol exhibits cytotoxic effects against various cancer cell lines.

In vitro assays revealed:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as nucleic acid synthesis and enzyme function. The thiol group in 4-butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol may play a crucial role in redox reactions and enzyme inhibition.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the substituents on the triazole ring can significantly affect biological activity. For instance:

- The presence of alkyl or aryl groups enhances antimicrobial activity.

- Thiol groups improve antifungal and anticancer efficacy.

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives:

- Antimicrobial Efficacy Study : A study conducted on various synthesized triazoles showed that those with longer alkyl chains exhibited increased antibacterial activity due to enhanced lipophilicity .

- Antifungal Evaluation : Another investigation focused on the antifungal properties of substituted triazoles revealed that compounds with electron-donating groups at specific positions demonstrated superior activity against resistant fungal strains .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against cancer cell lines indicated that modifications in the p-tolylamino moiety could lead to improved selectivity towards cancerous cells while minimizing toxicity to normal cells .

Q & A

What are the optimal synthetic routes for 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of triazole-thiol derivatives typically involves nucleophilic substitution or cyclization reactions. For example, similar compounds like 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione were synthesized via nucleophilic substitution under reflux in ethanol, achieving yields of ~70% . Key factors include solvent polarity (e.g., DMSO enhances nucleophilicity), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of hydrazine to thiocarbonyl precursors). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from byproducts like unreacted thiols or oxidized sulfones .

How can computational methods (e.g., DFT) validate the molecular geometry and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts bond lengths, angles, and vibrational frequencies for triazole-thiol derivatives. For instance, calculated C-S bond lengths in 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione deviated by <0.02 Å from X-ray data . HOMO-LUMO energy gaps (e.g., 4.2 eV) correlate with reactivity, indicating potential for charge-transfer interactions in biological systems . NMR chemical shifts (¹H/¹³C) computed via gauge-including atomic orbital (GIAO) methods align with experimental data (R² > 0.98), resolving ambiguities in proton assignments near the triazole ring .

What spectral techniques are most effective for characterizing structural ambiguities, such as tautomerism in the triazole-thiol moiety?

Answer:

- IR Spectroscopy : The absence of a S-H stretch (~2550 cm⁻¹) confirms thione tautomer dominance (C=S stretch at ~1250 cm⁻¹) over thiol forms .

- ¹H NMR : Methyl protons adjacent to the triazole ring (e.g., p-tolyl CH₃) split into doublets (J = 2.1 Hz) due to coupling with NH protons, distinguishing substitution patterns .

- X-ray Crystallography : Resolves tautomeric forms definitively. For example, C-S bond lengths of 1.68 Å confirm thione tautomers in 4-phenyl-1,2,4-triazole derivatives .

How do structural modifications (e.g., alkylation or Mannich reactions) impact bioactivity?

Answer:

- Alkylation : S-alkylation of the thiol group with 1-iodobutane enhances lipophilicity, improving membrane permeability. Derivatives like S-butyl-4-phenyltriazole-3-thiol showed 2-fold higher antimicrobial activity (MIC = 8 µg/mL) compared to parent compounds .

- Mannich Bases : Introducing morpholine or piperazine via aminomethylation increases solubility and hydrogen-bonding capacity. Mannich derivatives of 4-phenyltriazole-3-thiol exhibited IC₅₀ = 12 µM against α-glucosidase, suggesting antidiabetic potential .

What contradictions exist between experimental and computational data, and how can they be resolved?

Answer:

- Vibrational Frequencies : DFT may overestimate C=N stretching frequencies by 20–30 cm⁻¹ due to anharmonicity. Scaling factors (0.96–0.98) applied to computed IR spectra improve alignment with experimental data .

- NMR Shifts : Discrepancies in aromatic proton shifts arise from solvent effects (e.g., DMSO vs. CDCl₃). Including solvent models (e.g., PCM) in computations reduces errors to <0.1 ppm .

What strategies are recommended for evaluating pharmacological potential while minimizing cytotoxicity?

Answer:

- ADME Prediction : SwissADME predicts logP = 2.5–3.5 and topological polar surface area (TPSA) = 80–100 Ų, indicating moderate blood-brain barrier penetration and oral bioavailability .

- Molecular Docking : Targeting enzymes like α-amylase (PDB: 1PPQ) identifies key interactions: the triazole ring forms π-π bonds with Trp58, while the thiol group coordinates catalytic Zn²⁺ ions. Selectivity over off-targets (e.g., carbonic anhydrase) is assessed via docking scores (ΔG < −8 kcal/mol) .

- Cytotoxicity Screening : MTT assays on HEK293 cells (IC₅₀ > 50 µM) ensure safety margins before in vivo studies .

How can researchers address stability challenges during storage and handling?

Answer:

- Storage : Lyophilized powders stored at −20°C under argon retain >95% purity for 12 months. Aqueous solutions (pH 7.4) degrade within 72 hours at 25°C due to thiol oxidation; adding 1 mM EDTA or 0.1% BHT inhibits disulfide formation .

- Handling : Use gloveboxes (O₂ < 1 ppm) during synthesis to prevent oxidation. TLC monitoring (Rf = 0.4 in chloroform/methanol 9:1) detects degradation intermediates .

What are the limitations of current structure-activity relationship (SAR) studies for this compound class?

Answer:

- Data Gaps : Most SAR studies focus on antibacterial activity, neglecting targets like kinases or GPCRs. Expanding screening panels to include cancer cell lines (e.g., MCF-7, HepG2) and enzyme isoforms (e.g., COX-2) is critical .

- Stereochemical Effects : Racemic mixtures obscure enantiomer-specific activity. Resolving chiral centers (e.g., via HPLC with Chiralpak AD-H) could reveal 10–100x potency differences between enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.